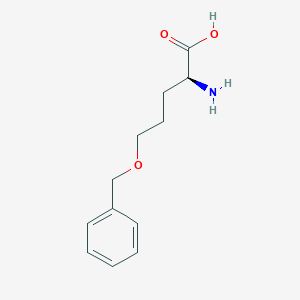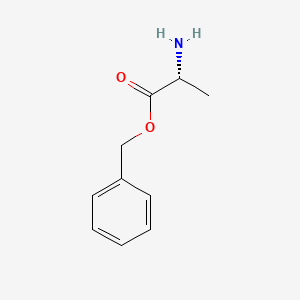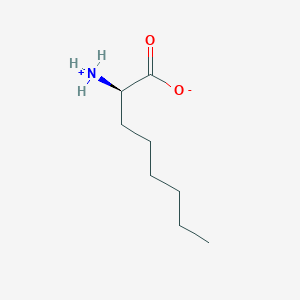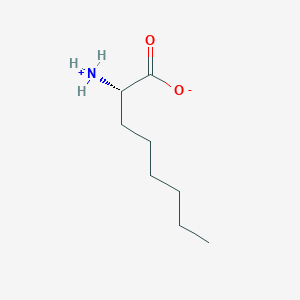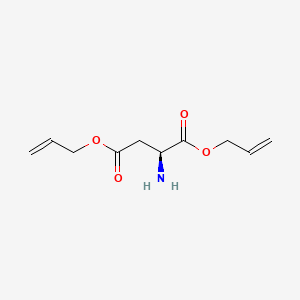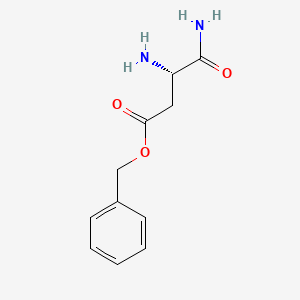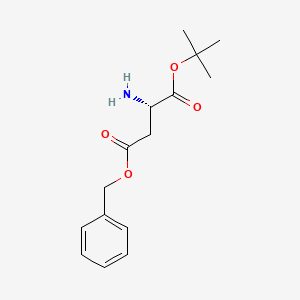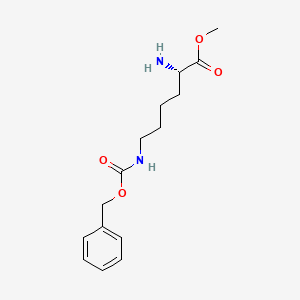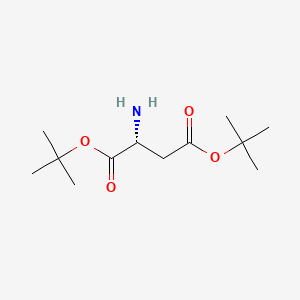
D-aspartic acid di-t-butyl ester
Vue d'ensemble
Description
D-aspartic acid di-t-butyl ester is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Properties
D-aspartic acid di-t-butyl ester is used in the synthesis of various compounds with potential applications in scientific research. For instance, its derivative, di-tert-butyl beta,beta-difluoroaspartate, has shown promise in inhibiting aspartate aminotransferase and affecting cell growth in certain test systems (Hageman et al., 1977).
Chemical Synthesis Techniques
This compound plays a role in novel chemical synthesis techniques. For example, the synthesis of ω-tert-Butyl esters of aspartic and glutamic acids involves treatment with specific reagents, showcasing its utility in creating novel compounds (Lajoie et al., 1990).
Non-Proteinogenic Amino Acid Synthesis
The compound is instrumental in the synthesis of non-proteinogenic amino acids, furthering our understanding of amino acid chemistry and synthesis (Baldwin et al., 1989).
Analytical Chemistry and Forensics
In the field of analytical chemistry and forensics, derivatives of D-aspartic acid, including its esters, are used to estimate age at death in forensic investigations, demonstrating its application in legal medicine (Waite et al., 1999).
Catalysis in Chemical Reactions
This compound derivatives are used as catalysts in chemical reactions. For example, thioureas based on tert-butyl esters of amino acids, including di-tert-butyl aspartate, have been utilized to catalyze asymmetric Michael additions (Kokotos & Kokotos, 2009).
Gas Chromatography and Separation Techniques
It has applications in gas chromatography, where it's used for the separation of specific derivatives of aspartic acid, aiding in the development of more refined analytical techniques (Lou Xianwen et al., 1993).
Soil Microbial Communities Study
In environmental science, research on the effects of certain esters, including butyl esters, on soil microbial communities contributes to our understanding of agricultural chemistry and environmental impact studies (Zhang et al., 2010).
Pharmaceutical and Biomedical Research
This compound is significant in the field of pharmaceutical and biomedical research. It's involved in the synthesis of free amino acid esters, which has implications for drug development and medicinal chemistry (Zhao-qi, 2011).
Erythrocyte Repair and Methylation
In biological research, this compound plays a role in the study of erythrocyte repair mechanisms through methylation processes, highlighting its importance in cellular biology and aging (McFadden & Clarke, 1982).
Polymer Science
The compound is utilized in polymer science for the synthesis of poly(ester amide)s with pendant functional groups, which has applications in material science and engineering (Atkins et al., 2009).
Propriétés
IUPAC Name |
ditert-butyl (2R)-2-aminobutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8H,7,13H2,1-6H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCGNFXGKHSMKJ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


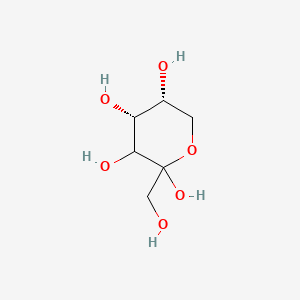
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid](/img/structure/B7840459.png)
![(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B7840465.png)

![(2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7840473.png)
